molecular formula C20H17F2N3O2 B2416290 (4-fluorophenyl)-[(3R)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone

(4-fluorophenyl)-[(3R)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone

Numéro de catalogue: B2416290
Poids moléculaire: 369.4 g/mol
Clé InChI: VXQCCZHCFBHTTD-OAHLLOKOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “(4-fluorophenyl)-[(3R)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone” is a complex organic molecule. It has been identified as a potential 5-HT2A-antagonist . This suggests that it may have applications in the treatment of conditions related to the 5-HT2A receptors, such as certain psychiatric illnesses .


Synthesis Analysis

The synthesis of this compound involves a two-step process. The first step involves the synthesis of a precursor molecule, (4-fluorophenyl) {1- [2- (2-bromophenyl)ethyl]piperidin-4-yl}methanone . The second step involves a halogen exchange reaction to produce the final compound . The total yield of the precursor was reported to be 40%, and the yield of the final compound was 70% .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of the precursor molecule and a halogen exchange reaction . The halogen exchange reaction is particularly interesting because it involves the replacement of a bromine atom in the precursor molecule with an iodine atom .

Applications De Recherche Scientifique

Radiosynthesis and Brain Imaging

  • Blanckaert et al. (2005) and Blanckaert et al. (2007) conducted studies focusing on the synthesis and radiosynthesis of compounds related to "(4-fluorophenyl)-[(3R)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone". These compounds were evaluated for potential use in brain imaging using Single Photon Emission Computerized Tomography (SPECT) to visualize the 5-HT2A receptor, which is relevant in psychiatric illnesses like depression and anorexia (Blanckaert et al., 2005) (Blanckaert et al., 2007).

Structural Analysis and Supramolecular Architecture

  • Sharma et al. (2019) explored the crystal packing of 1,2,4-oxadiazole derivatives, highlighting the role of non-covalent interactions in their supramolecular architectures. This research aids in understanding the functional roles of these interactions in compounds containing 1,2,4-oxadiazol moieties (Sharma et al., 2019).

Anticancer and Antimicrobial Applications

  • Naik et al. (2022) synthesized derivatives of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone and evaluated them for anti-cancer and antimicrobial activities. They found significant cytotoxicity against cancer cell lines and moderate antibacterial activity (Naik et al., 2022).

Neuroprotective Activities

  • Zhong et al. (2020) researched aryloxyethylamine derivatives for their neuroprotective effects against glutamate-induced cell death. This study contributes to understanding potential neuroprotective applications of compounds related to the target compound (Zhong et al., 2020).

Antipsychotic and Procognitive Activities

  • Liu et al. (2008) explored ADX47273, a compound closely related to the target, as a novel metabotropic glutamate receptor 5-selective positive allosteric modulator. The compound showed potential for antipsychotic and procognitive activities, relevant to the treatment of schizophrenia (Liu et al., 2008).

Mécanisme D'action

The compound has been identified as a potential 5-HT2A-antagonist . This suggests that it may exert its effects by binding to and inhibiting the activity of 5-HT2A receptors. These receptors are involved in various physiological processes, including the regulation of mood and cognition .

Orientations Futures

The compound’s potential as a 5-HT2A-antagonist suggests that it may have applications in the treatment of psychiatric illnesses . Future research could explore this potential in more detail, possibly through in vivo studies and clinical trials. Additionally, further studies could also investigate the compound’s physical and chemical properties, as well as its safety profile.

Propriétés

IUPAC Name

(4-fluorophenyl)-[(3R)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2/c21-16-7-3-13(4-8-16)18-23-19(27-24-18)15-2-1-11-25(12-15)20(26)14-5-9-17(22)10-6-14/h3-10,15H,1-2,11-12H2/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQCCZHCFBHTTD-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.